![molecular formula C16H25N3O2 B5776469 ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate, commonly known as EDP-239, is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of drug discovery. EDP-239 belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties that make it a potential candidate for the treatment of various diseases.
作用機序
EDP-239 acts as a selective inhibitor of PDE10A, which results in an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This increase in the levels of cAMP and cGMP has been linked to the modulation of neurotransmitter signaling, which is essential for the treatment of neurological disorders.
Biochemical and Physiological Effects:
EDP-239 has been found to exhibit several biochemical and physiological effects, including its ability to improve cognitive function, reduce motor deficits, and enhance dopamine release in the brain. These effects have been demonstrated in various animal models, and their potential use in the treatment of neurological disorders has been extensively studied.
実験室実験の利点と制限
One of the significant advantages of using EDP-239 in lab experiments is its selectivity towards PDE10A, which makes it an ideal candidate for the study of neurological disorders. However, one of the limitations of using EDP-239 is its low solubility in water, which can make its administration in animal models challenging.
将来の方向性
Several future directions for the study of EDP-239 have been proposed, including its use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of more efficient synthesis methods for EDP-239 and the optimization of its pharmacokinetic properties have been suggested to improve its potential as a drug candidate.
Conclusion:
EDP-239 is a promising chemical compound that has gained significant attention in the scientific community due to its potential in the field of drug discovery. Its selectivity towards PDE10A and its ability to modulate neurotransmitter signaling make it an ideal candidate for the treatment of various neurological disorders. Further research is needed to optimize its pharmacokinetic properties and explore its potential use in the treatment of other diseases.
合成法
The synthesis of EDP-239 involves the reaction of piperazine with 4-(dimethylamino)benzaldehyde in the presence of ethyl chloroformate. The reaction results in the formation of EDP-239, which is then purified using column chromatography. This synthesis method has been reported in several scientific studies, and its efficiency has been demonstrated through the successful production of EDP-239 in high yields.
科学的研究の応用
EDP-239 has been extensively studied for its potential use in drug discovery. Several scientific studies have reported its pharmacological properties, including its ability to act as a selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a crucial role in the regulation of neurotransmitter signaling in the brain, and its inhibition has been linked to the treatment of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
特性
IUPAC Name |
ethyl 4-[[4-(dimethylamino)phenyl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-21-16(20)19-11-9-18(10-12-19)13-14-5-7-15(8-6-14)17(2)3/h5-8H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUUSLURTRVWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(dimethylamino)benzyl]piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

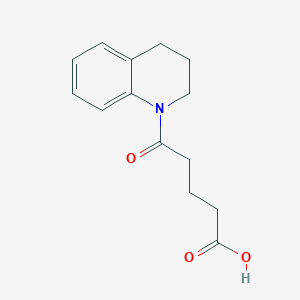
![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
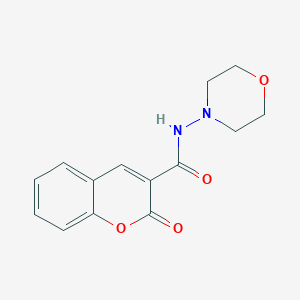
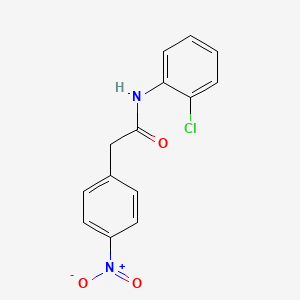
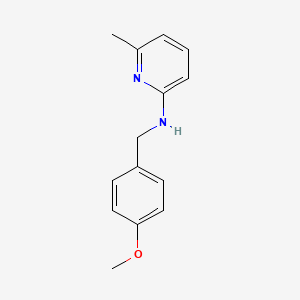
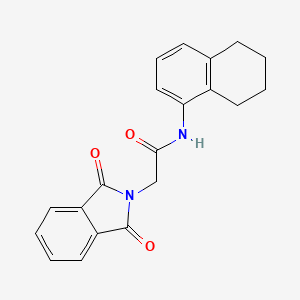
![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
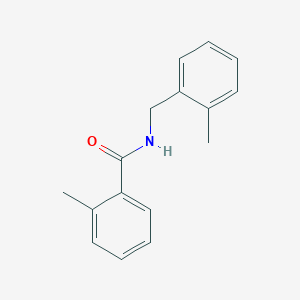
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)
